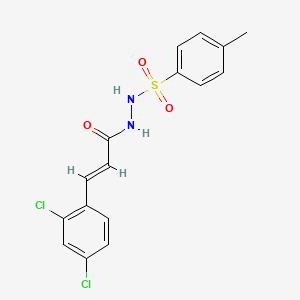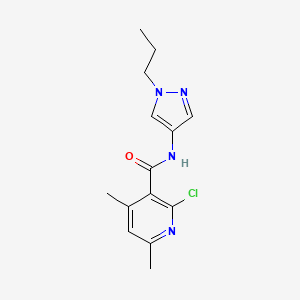
3-Chloro-5-(methoxymethyl)benzene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-5-(methoxymethyl)benzene-1-sulfonamide is a chemical compound with the CAS Number: 1549835-54-2 . It has a molecular weight of 235.69 and its IUPAC name is 3-chloro-5-(methoxymethyl)benzenesulfonamide . It is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H10ClNO3S/c1-13-5-6-2-7(9)4-8(3-6)14(10,11)12/h2-4H,5H2,1H3,(H2,10,11,12) . This code provides a specific string of characters that represents the molecular structure of the compound.Physical And Chemical Properties Analysis
This compound is a powder that is stored at room temperature .Scientific Research Applications
Chemical Synthesis and Properties
The acid-catalyzed hydrolysis of methoxymethyl phenyl sulfoxide without concomitant racemization showcases the chemical reactivity of similar compounds under specific conditions. This process leads to the formation of S-phenyl benzenethiosulfinate, which is derived rapidly from benzenesulfenic acid. The reaction follows pseudo-first-order kinetics and is influenced by halide ions, demonstrating the intricate relationship between structure and reactivity in sulfonamide compounds (Okuyama, Toyoda, & Fueno, 1990).
Biological Screening and Activity
A study on the synthesis, spectral analysis, and biological screening of N-(un)substituted N-(5-chloro-2-methoxyphenyl)-aryl sulfonamides reveals the potential biological activities of these compounds. These sulfonamides, along with their N-benzyl/ethyl substituted derivatives, were synthesized and evaluated for their antibacterial activity. Six out of fifteen synthesized derivatives showed activity against bacterial strains, suggesting that structural modifications in the substituents significantly alter inhibitory properties (Aziz‐ur‐Rehman et al., 2013).
Oxidative Degradation and Environmental Impact
The oxidative degradation of sulfamethoxazole (SMX) by chlorine, ozone, and permanganate was compared in a study to understand the removal efficiency of sulfonamide antibiotics from wastewater and surface waters. Chlorine and ozone were more effective than permanganate, with the rate of degradation influenced by pH and the presence of humic acid. The study identifies common and unique oxidative pathways, providing insight into the selection of oxidants for water treatment processes (Gao et al., 2014).
Antioxidant and Enzyme Inhibitory Activities
Another research focused on the synthesis of N-substituted (5-chloro-2-methoxyphenyl)benzene sulfonamide and its evaluation for antioxidant activities and inhibitory effects on certain enzymes. These compounds showed promising activity against acetylcholinesterase, highlighting their potential in therapeutic applications (Fatima et al., 2013).
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Properties
IUPAC Name |
3-chloro-5-(methoxymethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClNO3S/c1-13-5-6-2-7(9)4-8(3-6)14(10,11)12/h2-4H,5H2,1H3,(H2,10,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTWWOYGSYZEMTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC(=CC(=C1)Cl)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(4-fluorophenyl)-N-(2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)acetamide](/img/structure/B2852946.png)
![5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-7-ol](/img/structure/B2852947.png)
![4-(3-fluorophenyl)-6-(2-hydroxyethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2852948.png)
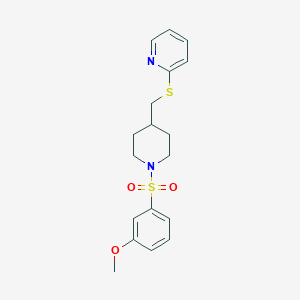
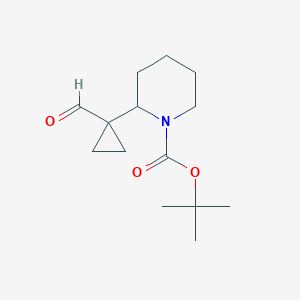

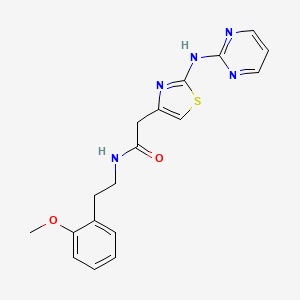
![N-(2-(6-((2-((4-acetylphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methoxybenzamide](/img/structure/B2852958.png)
![2-[(1-{thieno[2,3-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2852959.png)
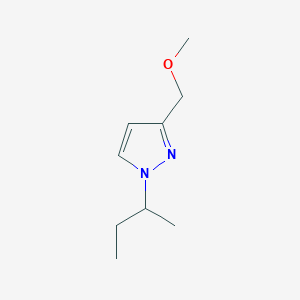
![methyl (13S,14R,17R)-16-methyl-11,15-dioxa-16-azatetracyclo[8.7.0.0^{2,7}.0^{13,17}]heptadeca-1(10),2(7),3,5,8-pentaene-14-carboxylate](/img/structure/B2852965.png)
![N-[1-(naphthalene-1-carbonyl)azetidin-3-yl]pyrimidin-4-amine](/img/structure/B2852966.png)
